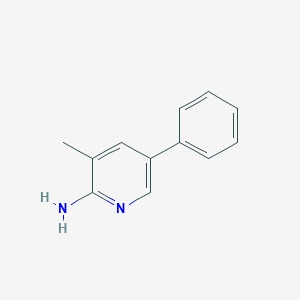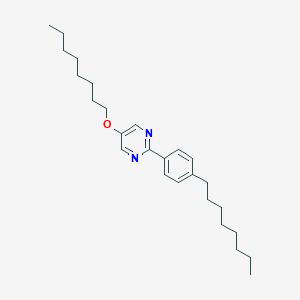
5-(Octyloxy)-2-(4-octylphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Octyloxy)-2-(4-octylphenyl)pyrimidine, also known as OOP, is a pyrimidine derivative that has been widely studied for its potential applications in various fields, including material science and biomedicine. OOP has a unique molecular structure that makes it an interesting compound to study.
Applications De Recherche Scientifique
5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has been studied extensively for its potential applications in various fields, including material science and biomedicine. In material science, 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has been used as a building block for the synthesis of liquid crystals, which have unique optical and electrical properties. In biomedicine, 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has also been shown to bind to certain receptors in the brain, such as the N-methyl-D-aspartate receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the prevention and treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine in lab experiments is its unique molecular structure, which makes it an interesting compound to study. 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, one of the limitations of using 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are many potential future directions for 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine research. One area of interest is the development of 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine-based materials with unique optical and electrical properties. Another area of interest is the investigation of 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine as a potential therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine and its potential side effects.
Propriétés
Numéro CAS |
121640-97-9 |
|---|---|
Nom du produit |
5-(Octyloxy)-2-(4-octylphenyl)pyrimidine |
Formule moléculaire |
C26H40N2O |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
5-octoxy-2-(4-octylphenyl)pyrimidine |
InChI |
InChI=1S/C26H40N2O/c1-3-5-7-9-11-13-15-23-16-18-24(19-17-23)26-27-21-25(22-28-26)29-20-14-12-10-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3 |
Clé InChI |
GQQFQIIFWLXSCR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC |
Synonymes |
5-(Octyloxy)-2-(4-octylphenyl)-pyrimidine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

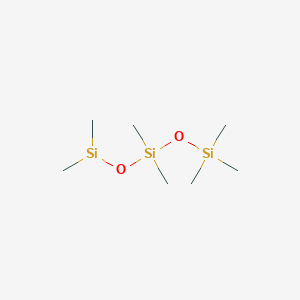
![N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide](/img/structure/B39714.png)


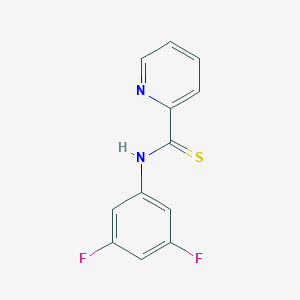
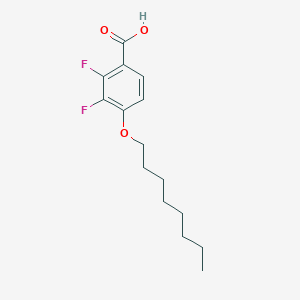
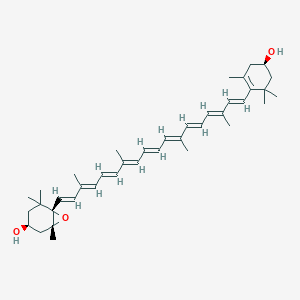

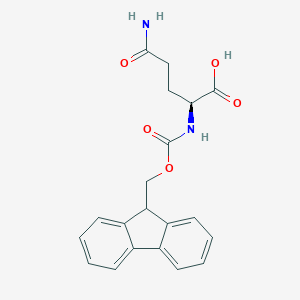

![5,11,17,23-Tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol](/img/structure/B39734.png)
![4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B39735.png)

